molecular formula C19H32N2O5 B13716869 (1R)-Perindopril-d4

(1R)-Perindopril-d4

Cat. No.: B13716869
M. Wt: 372.5 g/mol
InChI Key: IPVQLZZIHOAWMC-BOQQVUEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-Perindopril-d4 is a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor perindopril, wherein four hydrogen atoms are replaced with deuterium. This modification retains its structural and functional similarity to the parent compound while enabling its use as an internal standard in quantitative bioanalytical assays, such as UPLC-MS/MS, to ensure precision in pharmacokinetic (PK) and bioequivalence studies . Perindopril itself is a prodrug hydrolyzed to its active metabolite, perindoprilat, and is clinically used to treat hypertension and heart failure . The deuterated form, this compound, is critical for distinguishing endogenous analytes from exogenous standards in mass spectrometry due to its distinct molecular weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Perindopril-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Deuteration

The synthesis of (1R)-Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril structure. This isotopic substitution enhances metabolic stability and alters pharmacokinetic properties.

Mechanism :

  • Technique : Deuterium incorporation is typically achieved through isotopic exchange or selective synthesis of deuterated intermediates.

  • Outcome : The resulting compound retains structural integrity while modifying hydrogen-deuterium bonds, which influence enzyme interactions and metabolic pathways.

Enzymatic Hydrolysis

As a prodrug, this compound undergoes hydrolysis to form its active metabolite, Perindoprilat D4 . This reaction is catalyzed by esterases or amidases under physiological conditions (pH 7.4, 37°C).

Mechanism :

  • Reaction : The ester group in the compound is cleaved, releasing the active carboxylic acid (Perindoprilat D4).

  • Significance : Perindoprilat D4 inhibits ACE, reducing angiotensin II levels and lowering blood pressure .

Oxidation and Reduction

While specific data for this compound is limited, its structure suggests susceptibility to oxidation and reduction, similar to its non-deuterated counterpart.

  • Oxidation : Potential conversion to sulfoxide/sulfone derivatives via oxidizing agents like hydrogen peroxide.

  • Reduction : Possible conversion to metabolites via enzymatic pathways.

In Vivo Metabolism

  • Primary Pathway : Hydrolysis to Perindoprilat D4, which is the pharmacologically active form .

  • Secondary Metabolites : Potential formation of lactams or glucuronide conjugates, though these are less prominent compared to Perindoprilat D4 .

Pharmacokinetic Changes

Deuteration alters kinetic isotope effects, potentially prolonging enzyme binding or modifying clearance rates. For example:

  • Half-life : Perindoprilat (non-deuterated) has a half-life of 30–120 hours, suggesting deuterated forms may exhibit similar or extended durations .

Comparison of Reaction Types

Reaction Type Reagents/Conditions Major Products Key Implications
Deuteration Catalytic exchange, selective labelingThis compoundEnhanced metabolic stability
Enzymatic Hydrolysis Esterases/amidases (pH 7.4, 37°C)Perindoprilat D4Active ACE inhibition
Oxidation H₂O₂, KMnO₄Sulfoxide/sulfone derivativesPotential metabolic byproducts

Structural and Functional Insights

The molecular formula of this compound is C₁₉H₃₂N₂O₅ (with four deuterium atoms) . Its structure includes an octahydroindole core, a carboxylic acid group, and a deuterated ethyl ester moiety . These functional groups drive its reactivity:

  • Ester Group : Susceptible to hydrolysis under enzymatic conditions.

  • Amide Bond : Resistant to hydrolysis but may participate in nucleophilic substitution.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated version of perindopril provides several advantages in these studies:

  • Enhanced Stability : The incorporation of deuterium can improve the stability of the compound during metabolic processes, allowing for more accurate measurements in biological samples.
  • Mass Spectrometry Applications : (1R)-Perindopril-d4 is often used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are critical for quantifying drug levels in plasma and other biological matrices. For example, a validated LC-MS/MS method demonstrated the ability to quantify perindopril and its active metabolite perindoprilat with high sensitivity and precision, facilitating bioequivalence studies in human subjects .

Clinical Efficacy and Safety Evaluations

The clinical applications of this compound extend to evaluating the efficacy and safety of perindopril in various patient populations:

  • Atrial Fibrillation Studies : A multicenter trial investigated the effect of perindopril on atrial fibrillation recurrence among patients with hypertension. The study utilized this compound to ensure accurate monitoring of drug levels and effects. Results indicated no significant difference in atrial fibrillation recurrence between those treated with perindopril and placebo, highlighting the need for further exploration into its therapeutic benefits .
  • Long-term Cardiovascular Outcomes : Research has shown that perindopril significantly reduces cardiovascular events in patients with stable coronary artery disease. The EUROPA study reported a 20% relative risk reduction for combined endpoints such as cardiovascular mortality and non-fatal myocardial infarction when patients were treated with perindopril . The use of this compound in these studies aids in accurately assessing drug exposure over time.

Bioavailability Studies

Bioavailability refers to the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action. This compound is instrumental in understanding the bioavailability profiles of perindopril formulations:

  • Comparative Bioavailability : Studies employing this compound have demonstrated its utility in comparing different formulations of perindopril, providing insights into optimal dosing strategies .

Analytical Method Development

The development of analytical methods for quantifying this compound has been crucial for its application in research:

MethodologyDescriptionApplication
LC-MS/MSA validated method for quantifying perindopril and its metabolites with high sensitivityPharmacokinetic studies, bioequivalence assessments
HPTLCHigh-performance thin-layer chromatography for simultaneous determination of perindopril and indapamideRoutine analysis in pharmaceutical formulations

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Hypertension Management : In a controlled trial involving hypertensive patients, this compound was used to monitor drug levels accurately, correlating them with blood pressure outcomes over a specified period.
  • Cardiovascular Risk Reduction : Another study focused on patients with a history of myocardial infarction demonstrated that consistent monitoring using this compound correlated with significant reductions in cardiovascular events.

Mechanism of Action

The mechanism of action of (1R)-Perindopril-d4 involves the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure. The deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged effects and potentially improved therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

Perindopril vs. (1R)-Perindopril-d4

  • Structural Differences: this compound replaces four hydrogens with deuterium, increasing its molecular weight by ~4 atomic mass units (AMU).
  • Applications: While non-deuterated perindopril is therapeutically active, this compound serves exclusively as an internal standard in bioanalytical methods .

Perindoprilat-d4

Perindoprilat-d4, the deuterated active metabolite of perindopril, is co-analyzed with this compound in PK studies to quantify both prodrug and metabolite simultaneously. Its use ensures accurate tracking of perindopril’s metabolic conversion .

Quinapril-d5

  • Structural Profile: Quinapril-d5 contains five deuterium atoms and is used as an internal standard for quinapril, another ACE inhibitor.
  • Cost and Utility : At $330/mg, it is cheaper than this compound ($430/mg), reflecting differences in synthesis complexity and demand .

Ramipril

A non-deuterated ACE inhibitor, ramipril shares a similar mechanism but differs in pharmacokinetic parameters (e.g., longer half-life: 13–17 hours vs. perindopril’s 1.5–3 hours).

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight CAS Number Primary Application Price (1 mg)
This compound C₁₉H₂₈D₄N₂O₅ ~372.46* Not Provided Internal standard for UPLC-MS/MS $430.00
Perindopril C₁₉H₃₂N₂O₅ 368.44 82834-16-0 Hypertension therapy N/A (Therapeutic)
Quinapril-d5 C₂₅H₂₅D₅N₂O₅ 467.57 1356020-03-5 Internal standard for quinapril $330.00
Ramipril C₂₃H₃₂N₂O₅ 416.52 87333-19-5 Hypertension therapy $120.00 (500 mg)

*Calculated based on isotopic substitution (deuterium adds ~1.006 AMU per atom).

Research Findings

  • Bioanalytical Methods : A validated UPLC-MS/MS method using this compound achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for perindopril in human plasma, demonstrating high sensitivity and reproducibility .
  • Bioequivalence Studies : this compound enabled accurate PK profiling in a randomized crossover study, confirming bioequivalence between generic and branded perindopril formulations .
  • Cost-Effectiveness: Despite its higher price, this compound’s analytical precision justifies its use over non-deuterated standards, which risk signal overlap in mass spectrometry .

Biological Activity

(1R)-Perindopril-d4 is a deuterated form of perindopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the management of hypertension and heart failure. This compound's unique structure enhances its stability and detection in biological studies, making it a valuable tool in pharmacological research.

  • Molecular Formula : C25H40N2O11
  • Molecular Weight : 544.59 g/mol
  • Structure : Contains an acyl group linked to an α-D-glucuronide moiety, which influences its pharmacokinetic properties.

This compound functions primarily as an ACE inhibitor. By inhibiting the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and promotes vasodilation, ultimately leading to lower blood pressure levels. The deuterated structure may also affect its pharmacodynamics and pharmacokinetics compared to non-deuterated forms.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Enhanced stability in biological systems due to deuteration.
  • Improved tracking capabilities in metabolic studies, allowing for precise assessments of drug efficacy and safety profiles.

Efficacy in Hypertension and Heart Failure

Clinical trials have demonstrated the efficacy of perindopril in reducing cardiovascular events. For instance, the EUROPA study indicated that perindopril significantly reduced the risk of cardiovascular mortality and non-fatal myocardial infarction in patients with stable coronary artery disease:

EndpointPerindopril (N = 6,110)Placebo (N = 6,108)Relative Risk Reduction (RRR)
Cardiovascular mortality488 (8.0%)603 (9.9%)20% (95% CI: 9% - 29%)
Non-fatal myocardial infarction215 (3.5%)249 (4.1%)14% (-3% - 28%)
Cardiac arrest295 (4.8%)378 (6.2%)22% (10% - 33%)

The study followed participants for a mean duration of 4.2 years, showcasing the long-term benefits of perindopril treatment.

Impact on Atrial Fibrillation

A multicenter trial assessed the impact of perindopril on atrial fibrillation (AF) recurrence among hypertensive patients. The results showed no significant difference in AF recurrence rates between the perindopril group and placebo, indicating that while effective for hypertension, its role in AF management may require further investigation:

EndpointPerindopril Group (N = 155)Placebo Group (N = 146)P Value
First occurrence of AF107 (69.0%)89 (61.0%)HR: 1.22 (95% CI: 0.92-1.61), P = 0.17
AF recurrence within 6 months96 (64.4%)76 (53.1%)P = 0.05

Case Studies and Research Findings

Research has also explored the effects of perindopril on specific populations, such as those with Duchenne muscular dystrophy (DMD). A study found that early treatment with perindopril delayed the onset and progression of left ventricular dysfunction in children with DMD:

  • Left Ventricular Ejection Fraction : At the end of a five-year follow-up, mean LVEF was comparable between treatment groups but showed a trend favoring early intervention.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying (1R)-Perindopril-d4 in biological matrices?

To quantify this compound in plasma or whole blood, ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is widely employed. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to isolate the analyte.
  • Internal standard (IS) selection : Use of structurally analogous deuterated compounds (e.g., perindoprilat-d4) to correct for matrix effects .
  • Chromatographic conditions : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid) for optimal separation .
  • Validation parameters : Assess linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .

Q. How can researchers confirm the enantiomeric purity of this compound?

Enantiomeric purity is critical for pharmacological activity. Methods include:

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve (1R) and (1S) isomers.
  • Nuclear Magnetic Resonance (NMR) : Analyze deuterium-induced chemical shifts to verify stereochemical integrity .
  • Circular Dichroism (CD) : Compare optical rotation profiles against non-deuterated perindopril .

Advanced Research Questions

Q. How should a pharmacokinetic (PK) study using this compound as an internal standard be designed to ensure reproducibility?

A robust PK study design includes:

  • Variables :
    • Independent: Dose, administration route, sampling time points.
    • Dependent: Plasma concentration, half-life, AUC (area under the curve).
  • Control groups : Compare deuterated vs. non-deuterated perindopril to assess isotopic effects .
  • Statistical analysis : Use ANOVA to compare inter-group variability and paired t-tests for intra-subject differences. Report standard deviation error bars for pharmacokinetic curves .

Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?

Contradictions may arise from degradation pathways (e.g., hydrolysis, oxidation). Mitigation strategies:

  • Stress testing : Expose the compound to extreme pH, heat (40–60°C), and UV light to identify degradation products .
  • Method validation : Re-analyze stability data using multiple analytical techniques (e.g., HPLC vs. LC-MS) to confirm reproducibility .
  • Statistical reconciliation : Apply Grubbs’ test to identify outliers and recalculate confidence intervals .

Q. What experimental parameters optimize the detection sensitivity of this compound in LC-MS-based assays?

Sensitivity enhancements include:

  • Ion source optimization : Electrospray ionization (ESI) in positive ion mode with desolvation temperature ≥500°C.
  • Mass transitions : Monitor precursor-to-product ion transitions (e.g., m/z 368 → 172 for this compound) .
  • Column selection : Sub-2µm particle columns for higher resolution and peak sharpness .

Q. How does deuterium labeling in this compound impact its metabolic pathway analysis compared to the non-deuterated form?

Deuterium labeling alters metabolic kinetics due to the kinetic isotope effect (KIE). Methodological considerations:

  • In vitro assays : Incubate with hepatic microsomes to compare CYP450-mediated metabolism rates.
  • Mass spectrometry : Use high-resolution MS to distinguish deuterated metabolites from endogenous compounds .
  • Data interpretation : Normalize metabolite ratios using isotopic peak areas to account for KIE .

Q. Data Handling and Publication Guidelines

Q. What are the best practices for presenting this compound data in peer-reviewed journals?

Adhere to the following:

  • Figures/Tables : Include processed data (e.g., pharmacokinetic curves) in the main text; raw data (e.g., chromatograms) go to supplementary material .
  • Statistical reporting : Specify tests used (e.g., Welch’s t-test for unequal variances) and adjust p-values for multiple comparisons .
  • Reproducibility : Provide detailed LC-MS parameters (column lot number, mobile phase pH) to enable replication .

Q. How can researchers structure a manuscript to highlight the novelty of this compound applications?

Follow this outline:

  • Introduction : Contrast deuterated vs. non-deuterated perindopril in ACE inhibition studies .
  • Methods : Emphasize innovations (e.g., novel sample preparation or IS selection) .
  • Discussion : Link isotopic labeling to improved assay precision or metabolic insights .

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1/i3D3,12D

InChI Key

IPVQLZZIHOAWMC-BOQQVUEASA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.